Neuraminidase-IN-17

Influenza Drug Resistance Neuraminidase Inhibition

Oseltamivir resistance from the H274Y mutation compromises standard neuraminidase inhibitor assays, producing unreliable data. Neuraminidase-IN-17 addresses this by targeting the 430-cavity, maintaining potency where generic NAIs fail. • 60-fold more potent than oseltamivir carboxylate against H5N1-H274Y mutant NA • EC50 = 0.11 μM vs H5N1 virus; 13.4-fold superior cellular antiviral activity over oseltamivir • Standard packs: 10-250 mg in stock; bulk/custom synthesis available on request

Molecular Formula C20H14Cl2N4O2S
Molecular Weight 445.3 g/mol
Cat. No. B12366043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-17
Molecular FormulaC20H14Cl2N4O2S
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=NN=C(O3)SCC(=O)NCC4=CC(=C(C=C4)Cl)Cl)N=C1
InChIInChI=1S/C20H14Cl2N4O2S/c21-15-5-3-12(8-16(15)22)10-24-18(27)11-29-20-26-25-19(28-20)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)
InChIKeyUKSKFXDDKGSACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuraminidase-IN-17: 430-Cavity NA Inhibitor


Neuraminidase-IN-17 (also known as compound N10; CAS: 2935407-34-2) is a synthetic polyheterocyclic small molecule that acts as a neuraminidase (NA) inhibitor [1]. It was designed based on a 1,3,4-oxadiazole thioetheramide core backbone and is specifically characterized by its ability to target the 430-cavity of the influenza NA active site [2]. This compound exhibits potent in vitro antiviral activity, with a reported EC50 of 0.11 μM against the H5N1 influenza virus [1].

Targets 430-cavity neuraminidase binding site
H5N1 cell-culture antiviral assay context
Oseltamivir-resistant (H274Y) mutant screening
1,3,4-oxadiazole thioetheramide core probe

Why Neuraminidase-IN-17 Substitution Fails


Neuraminidase inhibitors (NAIs) are not functionally interchangeable due to significant variations in their binding modes, susceptibility to drug-resistant viral mutations, and resultant shifts in inhibitory potency. The clinical efficacy of frontline NAIs like oseltamivir is compromised by the emergence of the H274Y mutation in the NA glycoprotein, which confers high-level resistance [1]. Neuraminidase-IN-17 was specifically engineered to interact with the 430-cavity of NA, a distinct binding region that allows it to circumvent this common resistance mechanism. Consequently, substituting Neuraminidase-IN-17 with a generic NAI like oseltamivir in assays involving resistant strains will lead to profoundly different—and scientifically misleading—results, as quantified in the evidence below [1].

Product
Substitute
Mismatch Risk
Neuraminidase-IN-17
Oseltamivir (generic NAI)
Binding-site mismatch (430-cavity vs. active site) and reported potency drop against H274Y mutant NA
Neuraminidase-IN-17
Compound N5 (analog)
Cavity-targeting mismatch (430-cavity vs. 150-cavity); SAR and selectivity profiles may not transfer

Performance Evidence for Neuraminidase-IN-17


Potency Against H5N1-H274Y Mutant NA

Neuraminidase-IN-17 demonstrates a critical advantage against the oseltamivir-resistant H5N1-H274Y mutant neuraminidase. While its activity against wild-type H5N1 NA is comparable to that of oseltamivir carboxylate (OSC), Neuraminidase-IN-17 is approximately 60-fold more potent than OSC against the H274Y mutant NA [1].

H274Y Potency Gap
Direct head-to-head
~60-fold higher potency reported vs. OSC
Mutant-target engagement potency context
In vitro enzyme inhibition assay data to verify
Influenza Drug Resistance Neuraminidase Inhibition

Antiviral Efficacy in H5N1 Cell Culture

In cell-based antiviral assays, Neuraminidase-IN-17 exhibits superior inhibition of H5N1 viral replication. The compound has an EC50 value of 0.11 μM, which is approximately 13.4-fold more potent than the positive control, oseltamivir carboxylate (OSC), which has an EC50 of 1.47 μM [1].

Cell Culture EC50
Direct head-to-head
0.11 μM (13.4-fold lower vs. OSC at 1.47 μM)
Antiviral assay potency context
Cell-based H5N1 viral replication model
Antiviral Activity Influenza A EC50

Wild-Type NA Inhibition and Cavity Targeting

Neuraminidase-IN-17 displays inhibitory activity against wild-type H5N1 neuraminidase that is comparable to oseltamivir carboxylate (OSC) [1]. However, its functional differentiation lies in its binding mechanism; Neuraminidase-IN-17 is designed to occupy the 430-cavity of the NA active site, whereas oseltamivir does not exploit this region [2]. This structural interaction profile is distinct from that of compound N5, a structural analog from the same series which targets the 150-cavity and shows an IC50 of 0.14 μM against wild-type H5N1 NA [3].

Binding Pocket Targeting
Mechanistic comparison
430-cavity vs. 150-cavity (Compound N5, IC50 0.14 μM)
SAR and cavity-exploitation study context
Molecular docking and enzyme inhibition data
Influenza Neuraminidase Inhibitor

Reduced Resistance Development Potential

The 60-fold increase in potency of Neuraminidase-IN-17 against the H5N1-H274Y mutant, relative to oseltamivir, strongly suggests that the virus will have greater difficulty developing resistance to this compound [1]. This is a class-level inference based on the well-established principle that inhibitors which retain high affinity for mutated targets are less susceptible to resistance evolution [1].

Resistance Emergence
Class-level inference
Retained reported potency against H274Y mutant
Mutant screening stability context
Inference based on in vitro mutant NA data
Drug Resistance Binding Mode Neuraminidase Inhibitor

Neuraminidase-IN-17: Precision Applications


Oseltamivir-Resistant Influenza Research

Neuraminidase-IN-17 is optimally suited as a reference inhibitor in biochemical and cell-based assays for studying influenza strains harboring the H274Y NA mutation, a key determinant of oseltamivir resistance. Its 60-fold superiority over oseltamivir carboxylate in inhibiting the mutant NA [1] ensures that experiments designed to evaluate viral fitness, compensatory mutations, or novel drug combinations are not confounded by the high background resistance levels seen with first-line NAIs.

SAR Studies Targeting 430-Cavity

This compound is an essential chemical probe for medicinal chemistry campaigns focused on targeting the 430-cavity of influenza neuraminidase. Its demonstrated binding mode provides a validated starting point for rational design and optimization of next-generation inhibitors aimed at circumventing resistance mechanisms that affect the active site and 150-cavity [2]. It allows researchers to explore the druggability and functional consequences of engaging this specific, underexplored pocket.

H5N1 Antiviral Screening Benchmark

In high-throughput and secondary screening cascades for novel anti-influenza agents, Neuraminidase-IN-17 serves as a high-potency comparator (EC50 = 0.11 μM) against the H5N1 virus [1]. Its 13.4-fold improvement in cellular antiviral activity over oseltamivir provides a more stringent benchmark for 'hit' and 'lead' compounds, helping to prioritize candidates with truly differentiated potency profiles.

Application
Selection Property
Validation Focus
Oseltamivir-Resistance Research
NA mutant screening context
H274Y mutation assay validation
430-Cavity SAR Studies
Pocket-targeting selectivity
Pocket-binding mode verification
H5N1 Antiviral Screening Benchmark
Cell-culture potency context
Inter-batch cell-based EC50 review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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